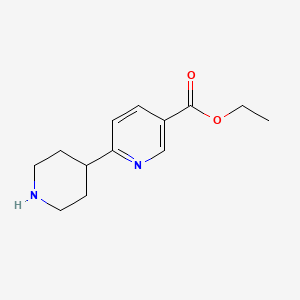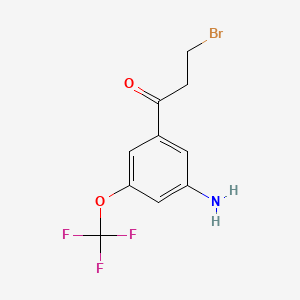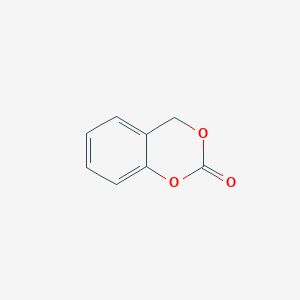
4H-1,3-Benzodioxin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzodioxin-2-one is an organic compound belonging to the class of benzodioxins It is characterized by a dioxin ring fused to a benzene ring, with a ketone functional group at the second position
Synthetic Routes and Reaction Conditions:
Iodocyclization Method: One of the primary methods for synthesizing this compound involves the iodocyclization of t-butyl 2-vinylphenyl carbonates. This reaction is carried out in the presence of iodine and sodium hydrogencarbonate, yielding 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives.
Salicylic Acid and Acetylenic Esters Method: Another approach involves the direct synthesis from salicylic acids and acetylenic esters.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tributyltin hydride is a typical reducing agent used in the synthesis of methyl derivatives.
Substitution: Halogenated derivatives can be substituted using nucleophiles such as amines or thiols under mild conditions.
Major Products:
- Major products from these reactions include various substituted benzodioxinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzodioxin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown potential as antiplasmodial and cytotoxic agents.
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzodioxin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxane: Similar in structure but lacks the ketone functional group at the second position.
1,3-Benzodioxole: Contains a dioxole ring instead of a dioxin ring.
1,3-Benzoxathiin: Contains a sulfur atom in place of one of the oxygen atoms in the dioxin ring.
Uniqueness:
- 4H-1,3-Benzodioxin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for functionalization. Its ketone group at the second position allows for a variety of chemical transformations that are not possible with its analogs .
Eigenschaften
CAS-Nummer |
112055-31-9 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H6O3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI-Schlüssel |
VBHGUFRETGTKIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
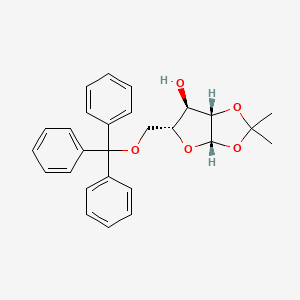

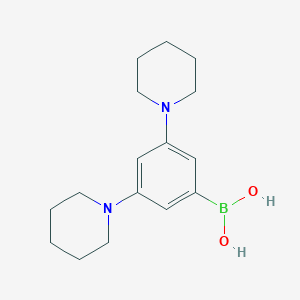
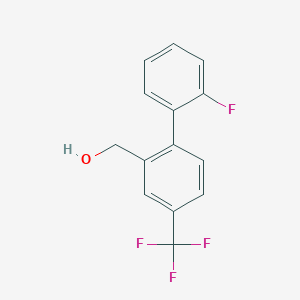
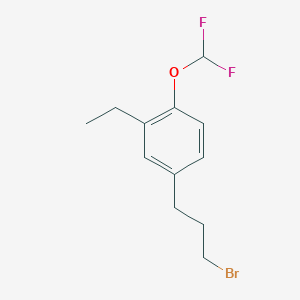
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)
